molecular formula C22H15BrF9P B14593159 Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-22-7

Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide

Cat. No.: B14593159
CAS No.: 61249-22-7
M. Wt: 561.2 g/mol
InChI Key: ZNCBRSFNPXOHLL-UHFFFAOYSA-M
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Description

Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is an organophosphorus compound with the formula [(C_6H_4CF_3)_3PCH_3]Br It is a phosphonium salt characterized by the presence of three trifluoromethylphenyl groups attached to a central phosphorus atom, with a methyl group and a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[3-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:

(C6H4CF3)3P+CH3Br[(C6H4CF3)3PCH3]Br(C_6H_4CF_3)_3P + CH_3Br \rightarrow [(C_6H_4CF_3)_3PCH_3]Br (C6​H4​CF3​)3​P+CH3​Br→[(C6​H4​CF3​)3​PCH3​]Br

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Reactions: Products include substituted phosphonium salts.

    Oxidation Reactions: Products include phosphine oxides.

    Reduction Reactions: Products include phosphines.

Scientific Research Applications

Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide involves its ability to act as a ligand and form stable complexes with metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective stabilizer for transition metal complexes. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine ligand with three phenyl groups.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine ligand with three trimethoxyphenyl groups.

    Tris(3,5-dimethylphenyl)phosphine: A phosphine ligand with three dimethylphenyl groups.

Uniqueness

Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s ability to stabilize metal complexes and participate in various chemical reactions. The trifluoromethyl groups also increase the compound’s lipophilicity, making it suitable for applications in drug delivery and materials science.

Properties

CAS No.

61249-22-7

Molecular Formula

C22H15BrF9P

Molecular Weight

561.2 g/mol

IUPAC Name

methyl-tris[3-(trifluoromethyl)phenyl]phosphanium;bromide

InChI

InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-5-14(11-17)20(23,24)25,18-9-3-6-15(12-18)21(26,27)28)19-10-4-7-16(13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1

InChI Key

ZNCBRSFNPXOHLL-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F.[Br-]

Origin of Product

United States

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